![molecular formula C14H13NO2S B395196 methyl 2-[(phenylamino)sulfanyl]benzoate CAS No. 34757-99-8](/img/structure/B395196.png)
methyl 2-[(phenylamino)sulfanyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-[(phenylamino)sulfanyl]benzoate: is an organic compound with the molecular formula C14H13NO2S It is known for its unique structure, which includes a benzoate ester linked to an anilinosulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(anilinosulfanyl)benzoate typically involves the reaction of methyl 2-mercaptobenzoate with aniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of methyl 2-(anilinosulfanyl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: methyl 2-[(phenylamino)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilinosulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Substituted benzoates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: methyl 2-[(phenylamino)sulfanyl]benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of sulfhydryl-containing enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, methyl 2-(anilinosulfanyl)benzoate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of methyl 2-(anilinosulfanyl)benzoate involves its interaction with specific molecular targets. The anilinosulfanyl group can form covalent bonds with sulfhydryl groups in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(aminosulfonyl)benzoate: Similar structure but with an aminosulfonyl group instead of an anilinosulfanyl group.
Methyl 2-(methylsulfanyl)benzoate: Contains a methylsulfanyl group instead of an anilinosulfanyl group.
Methyl 2-(phenylsulfanyl)benzoate: Features a phenylsulfanyl group in place of the anilinosulfanyl group.
Uniqueness: methyl 2-[(phenylamino)sulfanyl]benzoate is unique due to the presence of the anilinosulfanyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making the compound valuable in medicinal chemistry and biochemical research.
Eigenschaften
CAS-Nummer |
34757-99-8 |
|---|---|
Molekularformel |
C14H13NO2S |
Molekulargewicht |
259.33g/mol |
IUPAC-Name |
methyl 2-anilinosulfanylbenzoate |
InChI |
InChI=1S/C14H13NO2S/c1-17-14(16)12-9-5-6-10-13(12)18-15-11-7-3-2-4-8-11/h2-10,15H,1H3 |
InChI-Schlüssel |
RXQDWALLLVIUHZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1SNC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1SNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


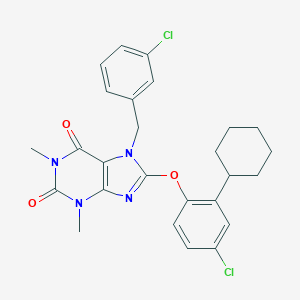
![[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-(2-methyl-piperidin-1-yl)-methanone](/img/structure/B395116.png)
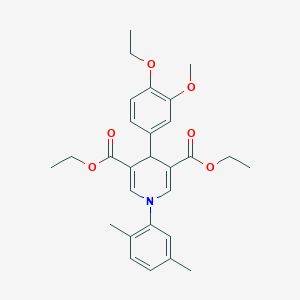
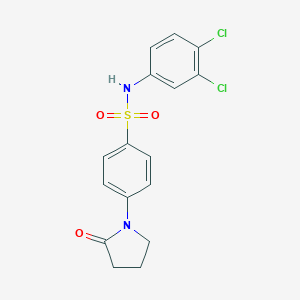
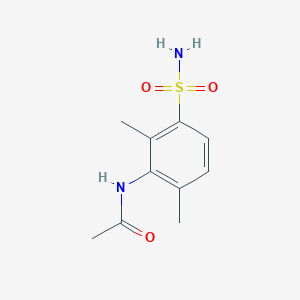
![(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone](/img/structure/B395125.png)
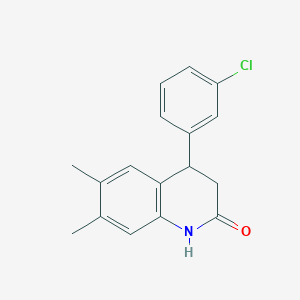
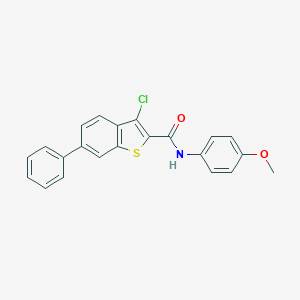
![Ethyl 4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B395129.png)
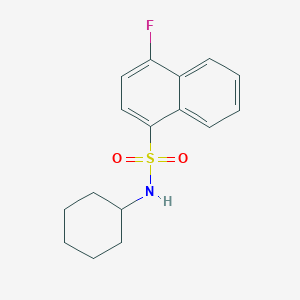
![4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B395132.png)
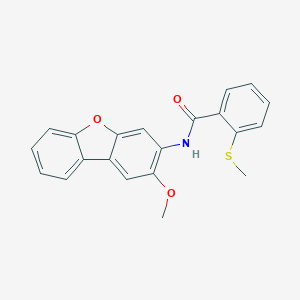
![4-{[2-Chloro-5-(methylsulfanyl)benzoyl]amino}-3-methylphenyl thiocyanate](/img/structure/B395134.png)
![N-[4-(ethylsulfanyl)phenyl]-2-(methylsulfanyl)benzamide](/img/structure/B395135.png)
